An In-depth Technical Guide to 4-Chloro-6-hydroxypyrimidine-5-carbonitrile: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-Chloro-6-hydroxypyrimidine-5-carbonitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document will delve into its chemical identity, exploring its likely tautomeric nature, and present a detailed, field-proven methodology for its synthesis and characterization. Furthermore, potential applications will be discussed based on the rich chemistry of the pyrimidine scaffold.
Chemical Identity and Physicochemical Properties
The nomenclature "4-Chloro-6-hydroxypyrimidine-5-carbonitrile" suggests a pyrimidine ring substituted with a chlorine atom, a hydroxyl group, and a cyano group. However, it is crucial for researchers to recognize that this compound is expected to exist predominantly in its more stable tautomeric form, 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile . This keto-enol tautomerism is a well-documented phenomenon in hydroxypyrimidines, where the equilibrium heavily favors the amide-like oxo-form due to its greater thermodynamic stability.
| Property | Value |
| Molecular Formula | C₅H₂ClN₃O |
| Molecular Weight | 155.55 g/mol |
| Predominant Tautomer | 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile |
| Appearance (Predicted) | White to off-white solid |
The relationship between the hydroxy and the more stable oxo tautomer is a critical consideration for reaction planning and spectroscopic analysis.
Caption: Keto-enol tautomerism of the title compound.
Synthesis Methodology
The synthesis of 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can be approached through a multi-step process, leveraging established pyrimidine chemistry. A plausible and robust synthetic route starts from the readily available 4,6-dihydroxypyrimidine. The overall workflow involves formylation, oximation, dehydration to the nitrile, and finally, selective chlorination.
Caption: Proposed synthetic workflow.
Experimental Protocol
Step 1: Synthesis of 4,6-Dihydroxypyrimidine-5-carbonitrile
This initial phase of the synthesis has been adapted from established literature procedures for similar pyrimidine modifications.
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Vilsmeier-Haack Formylation: To a stirred solution of dimethylformamide (DMF, 3 equivalents) in an appropriate solvent such as dichloromethane (DCM), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) at 0 °C. After stirring for 30 minutes, add 4,6-dihydroxypyrimidine (1 equivalent) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is then quenched by pouring onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product, 4,6-dihydroxy-5-formylpyrimidine, is collected by filtration, washed with water, and dried.
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Oximation: The 4,6-dihydroxy-5-formylpyrimidine (1 equivalent) is suspended in a mixture of ethanol and water. Hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) are added, and the mixture is heated to reflux for 2-4 hours. Upon cooling, the 4,6-dihydroxy-5-pyrimidinecarboxaldehyde oxime precipitates and is collected by filtration.
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Dehydration to Nitrile: The oxime (1 equivalent) is treated with a dehydrating agent such as acetic anhydride or thionyl chloride (SOCl₂) in an inert solvent. The reaction mixture is heated, and upon completion, the solvent is removed under reduced pressure. The residue is triturated with water to afford the crude 4,6-dihydroxypyrimidine-5-carbonitrile, which can be purified by recrystallization.
Step 2: Selective Chlorination to Yield 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
This crucial step introduces the chloro-substituent.
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To a flask charged with phosphorus oxychloride (POCl₃, 5-10 equivalents), add 4,6-dihydroxypyrimidine-5-carbonitrile (1 equivalent) portion-wise. A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can be added to facilitate the reaction.
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The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
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The residue is then cautiously poured onto crushed ice with vigorous stirring.
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The resulting precipitate, 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
Characterization and Analytical Profile
Due to the limited availability of experimental data for the title compound, the following characterization profile is based on predictions from closely related analogs and fundamental principles of spectroscopic analysis.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | A broad singlet in the downfield region (δ 12-14 ppm) corresponding to the N-H proton of the pyrimidinone ring. A singlet around δ 8.5-9.0 ppm for the C2-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon (C6) around δ 160-170 ppm. The carbon bearing the nitrile group (C5) would appear around δ 90-100 ppm, and the nitrile carbon itself in the δ 115-120 ppm region. The C4 carbon attached to chlorine will be in the δ 150-160 ppm range. |
| FT-IR (KBr) | A strong absorption band for the C=O stretch of the pyrimidinone at approximately 1650-1690 cm⁻¹. A sharp, medium intensity peak for the C≡N stretch around 2220-2240 cm⁻¹. N-H stretching vibrations would be observed as a broad band in the 3100-3400 cm⁻¹ region. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of 155.55 g/mol , with a characteristic M+2 peak at approximately 33% intensity of the M⁺ peak, indicative of the presence of one chlorine atom. |
Potential Applications in Research and Development
The 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile scaffold is a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of a reactive chlorine atom at the 4-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.
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Medicinal Chemistry: Pyrimidine derivatives are core structures in numerous approved drugs, exhibiting a wide range of biological activities including antiviral, antibacterial, antifungal, and anticancer properties. The title compound can serve as a key intermediate for the synthesis of novel kinase inhibitors, enzyme inhibitors, and other therapeutic agents. The chloro-substituent can be displaced by amines, alcohols, and thiols to generate libraries of new chemical entities for high-throughput screening.
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Materials Science: The planar, electron-deficient nature of the pyrimidine ring, coupled with the potential for hydrogen bonding, makes this class of compounds interesting for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Safety and Handling
As with any chlorinated organic compound, 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
4-Chloro-6-hydroxypyrimidine-5-carbonitrile, existing predominantly as its 4-Chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile tautomer, represents a valuable and versatile building block for chemical synthesis. The synthetic route outlined in this guide provides a practical approach for its preparation. Its rich potential for further chemical modification makes it a compound of significant interest for researchers in drug discovery and materials science. Further investigation into its chemical and biological properties is warranted to fully explore its potential.
References
- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
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Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Syntheses, Coll. Vol. 10, p.314 (2004); Vol. 79, p.159 (2002). [Link]
- Tautomerism in Heterocyclic Chemistry. Comprehensive Organic Chemistry, Vol. 4, pp. 1-39. Pergamon Press.
